![molecular formula C12H7BF3KS B13465378 Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({8-thiatricyclo[7400,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide is a complex organoboron compound It features a unique structure with a trifluoroborate group attached to a polycyclic aromatic system containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({8-thiatricyclo[7.4.0.0,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoroborate salt under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({8-thiatricyclo[7.4.0.0,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Potassium trifluoro({8-thiatricyclo[7.4.0.0,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the development of new bioactive molecules and probes for biological studies.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro({8-thiatricyclo[7.4.0.0,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide exerts its effects involves interactions with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions or other electrophiles. The polycyclic aromatic system may engage in π-π stacking interactions or other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler analog without the polycyclic aromatic system.
Boronic acids: Compounds with similar reactivity but different structural features.
Organosulfur compounds: Molecules containing sulfur atoms, which may share some chemical properties.
Uniqueness
Potassium trifluoro({8-thiatricyclo[7400,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide is unique due to its combination of a trifluoroborate group and a polycyclic aromatic system containing sulfur
Properties
Molecular Formula |
C12H7BF3KS |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
potassium;dibenzothiophen-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H7BF3S.K/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12;/h1-7H;/q-1;+1 |
InChI Key |
KRPTVTRDRKECMY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)SC3=CC=CC=C32)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
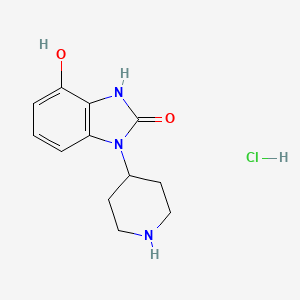
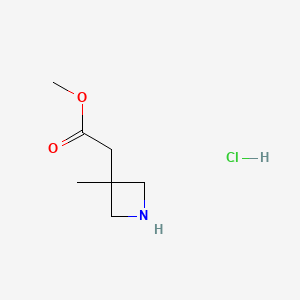
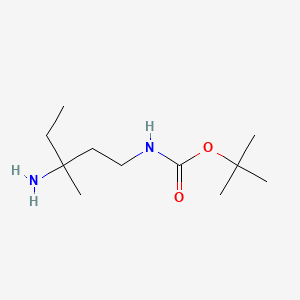
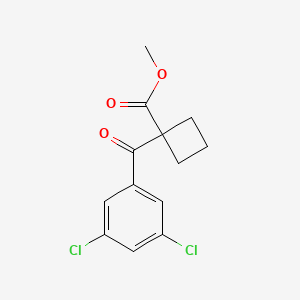
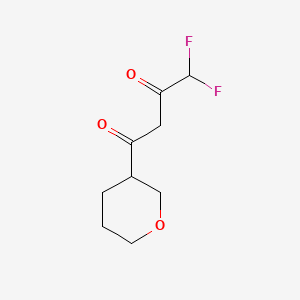
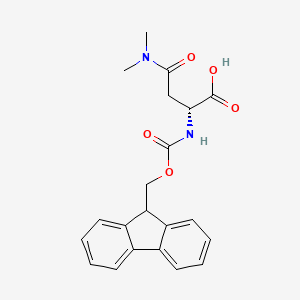
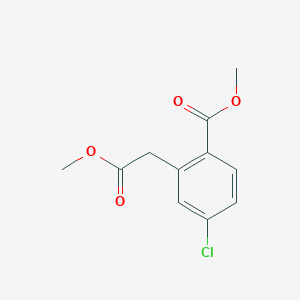
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
